molecular formula C22H22N2O3S B2550046 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1251635-01-4

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2550046
CAS No.: 1251635-01-4
M. Wt: 394.49
InChI Key: DAQCHXCQONXQNF-UHFFFAOYSA-N
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Description

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a potent and selective small-molecule antagonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a G-protein-coupled receptor (GPCR) activated by proteolytic cleavage, which is implicated in a wide array of physiological and pathophysiological processes. This compound acts by potently and competitively inhibiting PAR2-mediated intracellular calcium mobilization and ERK1/2 phosphorylation, thereby blocking the receptor's signaling cascade [https://pubmed.ncbi.nlm.nih.gov/21943492/]. Its primary research value lies in its utility as a pharmacological tool to dissect the complex roles of PAR2 in diseases characterized by inflammation and pain. Studies utilizing this antagonist have elucidated PAR2's contribution to neurogenic inflammation, chronic pain states, and arthritis, providing evidence for its function on both peripheral sensory neurons and synovial cells [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3574493/]. Furthermore, research has expanded into the field of oncology, where PAR2 signaling is involved in tumor progression, invasion, and the tumor microenvironment. This compound enables researchers to investigate PAR2's role in cancer cell migration and metastasis, particularly in cancers such as pancreatic, colon, and melanoma, offering insights for potential therapeutic targets [https://www.nature.com/articles/s41598-021-99947-w]. By providing a means to selectively inhibit PAR2, this compound is an essential reagent for advancing our understanding of inflammatory diseases, pain pathways, and cancer biology.

Properties

IUPAC Name

(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-14-28-21(23-15)13-27-19-6-3-16(4-7-19)22(25)24-10-9-17-11-20(26-2)8-5-18(17)12-24/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQCHXCQONXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoyl group and the tetrahydroisoquinoline core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant potential as multi-target directed ligands (MTDLs) for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit key enzymes involved in neurotransmitter degradation makes it a candidate for enhancing cognitive function.

Case Study: Inhibition of Acetylcholinesterase

A related study demonstrated that compounds with similar structures showed potent inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving memory and cognitive functions in patients with Alzheimer's disease .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have reported that derivatives similar to 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. These studies utilized assays to measure cell viability and apoptosis rates .

Enzyme Inhibition Studies

The compound's structural features suggest potential as an inhibitor for several enzymes beyond AChE. For instance, investigations into its effect on monoamine oxidase (MAO) have shown promising results in modulating neurotransmitter levels.

Table: Inhibitory Potency Against Enzymes

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.7
Monoamine Oxidase B9.13
Butyrylcholinesterase40.84

Mechanism of Action

The mechanism of action of 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The thiazole ring and benzoyl group are known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues of Tetrahydroisoquinoline Derivatives

(a) Benzothiazole–Isoquinoline Hybrids

describes compounds (4k–4p) with benzothiazole-isoquinoline scaffolds. Key comparisons:

Property Target Compound* Compound 4k (R = 5-OMe) Compound 4l (R = 6-OMe) Compound 4n (R = 6-NO₂)
Core Structure Tetrahydroisoquinoline Benzothiazole Benzothiazole Benzothiazole
Substituents Thiazole-methoxybenzoyl Methoxy at C5 Methoxy at C6 Nitro at C6
Melting Point (°C) Not reported 240.6 245.2 260.1
HPLC Purity (%) Not reported 94.8 92.3 90.8

*Structural differences in the core (tetrahydroisoquinoline vs. The thiazole substituent in the target compound may enhance π-π stacking compared to nitro or methoxy groups in 4k–4p .

(b) Salts and Derivatives with Modified Substituents

and highlight salts and derivatives with varied substituents:

  • 6-Methoxy-THIQ hydrochloride (): The hydrochloride salt (Similarity: 0.96) exhibits higher solubility than the free base, a critical factor in bioavailability .

Thiazole-Containing Analogues

(a) 4-{[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amino}benzoic acid ()
  • Structure: A thiazole-ethylamino group linked to benzoic acid.
  • Comparison : The target compound’s thiazolylmethoxybenzoyl group provides greater steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
(b) Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate ()
  • Structure : A thiazole with ester and hydroxyphenyl groups.

Biological Activity

6-Methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a methoxy group and a thiazole moiety. The structural formula can be represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This molecular structure suggests potential interactions with biological targets due to the presence of heteroatoms and functional groups.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and isoquinoline exhibit significant antimicrobial properties. The compound's thiazole component is particularly relevant, as thiazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundMIC (μM)Inhibition (%)
6-Methoxy-Tetrahydroisoquinoline5.095
Standard Drug (Isoniazid)0.2100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits cancer cell proliferation effectively. A related study highlighted the mechanism of action involving the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Cell LineIC50 (nM)Mechanism of Action
Melanoma50Tubulin polymerization inhibition
Prostate Cancer30Induction of apoptosis

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Modifications in the methoxy and thiazole groups significantly affect its potency. A systematic SAR analysis revealed that substituents on the benzoyl moiety enhance binding affinity to target proteins associated with disease pathways .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that compounds structurally related to this compound exhibited strong activity against resistant strains of bacteria. The study reported an MIC value significantly lower than traditional antibiotics .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of similar compounds indicated that they effectively induced apoptosis in cancer cells through caspase activation pathways. This suggests a multi-faceted approach to cancer treatment involving both direct cytotoxic effects and modulation of cell survival pathways .

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